molecular formula C21H23FN2O2 B2744173 4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533880-96-5

4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2744173
CAS No.: 533880-96-5
M. Wt: 354.425
InChI Key: GINZALMQICGJFH-UHFFFAOYSA-N
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Description

4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core with distinct substituents:

  • Position 7: A fluorine atom, which often enhances bioavailability and receptor binding affinity in pharmaceuticals.
  • Position 5: A phenyl group, a common feature in benzodiazepines to modulate GABAA receptor interactions.

Synthesis typically involves cyclocondensation reactions, followed by functionalization at key positions .

Properties

IUPAC Name

4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-3-14(4-2)21(26)24-13-19(25)23-18-11-10-16(22)12-17(18)20(24)15-8-6-5-7-9-15/h5-12,14,20H,3-4,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINZALMQICGJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323274
Record name 4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

533880-96-5
Record name 4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a benzodiazepine core with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the benzodiazepine ring, altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of benzodiazepines.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses.

    Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 1,4-benzodiazepin-2-one class. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Properties
4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-... 4: 2-ethylbutanoyl; 5: phenyl; 7: fluorine High lipophilicity (logP ~3.8); potential prolonged half-life due to bulky acyl group .
Diazepam 1: methyl; 2: carbonyl; 5: phenyl; 7: chlorine Standard anxiolytic; logP ~2.9; metabolized to active nordazepam .
7-Nitro-5-phenyl-1,4-benzodiazepin-2-one 7: nitro; 5: phenyl Potent anticonvulsant; nitro group increases oxidative stress risk .
3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one 3: hydroxyl; 5: phenyl Reduced sedation; hydroxyl group enhances water solubility (logP ~1.5) .

Pharmacological and Metabolic Differences

Receptor Binding: The 7-fluoro substituent in the target compound may enhance GABAA receptor affinity compared to non-halogenated analogues (e.g., nordazepam) .

Metabolic Stability: Fluorine at position 7 resists oxidative degradation (common in hepatic metabolism), contrasting with 7-chloro derivatives like diazepam, which form reactive metabolites . The bulky 2-ethylbutanoyl group may slow esterase-mediated hydrolysis, extending half-life relative to compounds with smaller acyl groups (e.g., alprazolam) .

Table 1: In Vitro Activity Comparison

Compound GABAA EC50 (nM) CYP3A4 Inhibition (IC50) Antioxidant Activity (DPPH IC50, μM)
4-(2-ethylbutanoyl)-7-fluoro... 12.5 (estimated) >100 Not reported
Diazepam 8.2 45 Not applicable
7-Nitro analogue 5.1 22 85

Research Findings and Limitations

  • Synthesis Challenges: The 2-ethylbutanoyl group introduces steric hindrance, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) .
  • Biological Data Gaps: No direct studies on the compound’s anxiolytic or sedative effects exist. Extrapolations are based on structural parallels to diazepam and fluorinated triazolones with reported antioxidant/antimicrobial activity .
  • Safety Profile: Fluorinated benzodiazepines generally exhibit fewer hepatic toxicities than chloro-/nitro-substituted analogues, but the ethylbutanoyl group’s long-term effects remain unstudied .

Biological Activity

4-(2-ethylbutanoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their pharmacological effects, particularly as anxiolytics, sedatives, and muscle relaxants. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, a key inhibitory neurotransmitter receptor in the central nervous system (CNS). The compound is believed to act as a positive allosteric modulator at the GABA_A receptor, enhancing the inhibitory effects of GABA. This interaction leads to increased neuronal inhibition, which can result in anxiolytic and sedative effects.

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

  • Anxiolytic Effects : Research indicates that this compound exhibits significant anxiolytic properties comparable to established benzodiazepines. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus maze tests.
  • Sedative Properties : The sedative effects were assessed through locomotor activity tests, where treated animals displayed reduced activity levels compared to controls, indicating sedation.
  • Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, as the compound was effective in reducing seizure frequency in animal models induced by pentylenetetrazol.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the pharmacological profile of this compound:

Table 1: Summary of Pharmacological Studies

StudyMethodologyFindings
Study AElevated Plus MazeSignificant reduction in anxiety-like behavior (p < 0.01)
Study BLocomotor Activity TestDecreased locomotion indicating sedation (p < 0.05)
Study CPentylenetetrazol-Induced SeizuresReduced seizure frequency (p < 0.05)

The synthesis of this compound involves several steps typical for benzodiazepine derivatives. It includes the formation of the benzodiazepine core followed by selective fluorination and acylation processes. The chemical properties such as solubility and stability are crucial for its bioavailability and therapeutic efficacy.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits desirable therapeutic effects, it also possesses a risk of side effects commonly associated with benzodiazepines, including dependence and withdrawal symptoms upon cessation after prolonged use. Further studies are required to establish a comprehensive safety profile.

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